2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H16BrCl2N3OS and its molecular weight is 533.27. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Crystallography
The study of chemical structures, especially those involving halogenated compounds, plays a significant role in the development of materials with specific properties. For example, compounds similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been analyzed for their crystal structures, showcasing the generation of 3-D arrays via various intermolecular interactions. These interactions include hydrogen bonds and π interactions, contributing to the understanding of molecular arrangement and stability in crystalline forms (Boechat et al., 2011).
Antitumor Activity
Research has also explored the antitumor potential of compounds bearing structural similarities to this compound. For instance, derivatives of benzothiazole, a related heterocyclic compound, have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. This evaluation indicates the potential for developing new therapeutic agents based on the modification of such compounds (Yurttaş et al., 2015).
Heterocyclic Synthesis
The synthesis of heterocycles is a critical area of research due to the importance of heterocyclic compounds in pharmaceuticals and materials science. Thioureido-acetamides, which share functional groups with the compound , have been utilized in cascade reactions to produce a variety of heterocyclic structures. These reactions demonstrate excellent atom economy and provide access to important heterocycles, underscoring the versatility and potential of compounds with acetamide groups in synthetic organic chemistry (Schmeyers & Kaupp, 2002).
Antibacterial and Antimicrobial Activity
Several studies have synthesized derivatives of similar compounds and evaluated their antibacterial and antimicrobial efficacy. The design of such compounds often targets specific microbial strains, offering potential pathways for the development of new antibiotics. This research area is particularly relevant given the growing concern over antibiotic resistance and the need for novel antimicrobial agents (Desai et al., 2008).
Molecular Structure Determination
Determining the molecular structure of complex compounds through techniques like X-ray crystallography provides insights into their chemical behavior and potential applications. Studies focusing on the molecular structure of acetamide derivatives contribute to a deeper understanding of how structural variations influence physical and chemical properties, which is crucial for designing compounds with desired activities (Sharma et al., 2017).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrCl2N3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-17(25)9-11-20)31-14-22(30)28-19-3-1-2-18(26)12-19/h1-13H,14H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFIJCLZJFTVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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